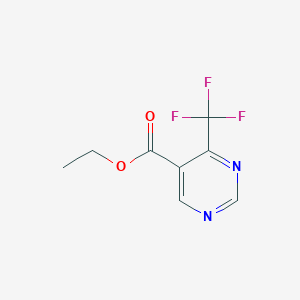

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

Overview

Description

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H7F3N2O2. It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group at the 4-position and an ethyl ester group at the 5-position of the pyrimidine ring.

Mechanism of Action

Target of Action

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . .

Mode of Action

Pyrimidine derivatives have been shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Pyrimidine derivatives have been shown to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Pyrimidine derivatives have been shown to have a range of effects, including antiviral, anticancer, antioxidant, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with ethyl alcohol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions

Nucleophilic Substitution: This reaction involves the replacement of the trifluoromethyl group with a nucleophile, such as sodium phenoxide or sodium thiophenoxide, under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield substituted pyrimidine derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the original compound .

Scientific Research Applications

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: This compound is similar in structure but has a chlorine atom instead of a hydrogen atom at the 4-position.

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate: This compound has an amino group at the 2-position instead of a hydrogen atom.

Uniqueness

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Biological Activity

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antiviral, antifungal, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a trifluoromethyl group and an ethyl carboxylate moiety. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold for drug development.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, it has shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 8.43 | |

| This compound | A549 | 6.91 | |

| 5-Fluorouracil | MCF-7 | 17.02 |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by increased levels of caspase-9 in treated cells . Additionally, it has been noted for its selectivity against cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Antiviral Activity

This compound has also been investigated for its antiviral potential. It has shown efficacy against several viruses, including Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations (EC50) reported in the low micromolar range.

Table 2: Antiviral Activity Data

The antiviral mechanism is believed to involve inhibition of viral replication through interference with viral polymerases or proteases, although specific targets remain to be fully elucidated.

Antifungal Activity

In addition to its anticancer and antiviral properties, this compound has demonstrated antifungal activity against various fungal pathogens. In vitro studies have reported effective inhibition rates comparable to standard antifungal agents.

Table 3: Antifungal Activity Data

| Compound | Fungal Strain | Inhibition Rate (%) | Reference |

|---|---|---|---|

| This compound | B. cinerea | 100 | |

| This compound | S. sclerotiorum | 82.73 |

These findings suggest that the compound could serve as a lead structure for developing new antifungal therapies.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been highlighted in various studies, where it acts as an inhibitor of key inflammatory pathways such as NF-kB and AP-1 signaling . This activity may contribute to its overall therapeutic potential in treating inflammatory diseases.

Properties

IUPAC Name |

ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-2-15-7(14)5-3-12-4-13-6(5)8(9,10)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCQFZJBUCRYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628005 | |

| Record name | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187035-81-0 | |

| Record name | Ethyl 4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187035-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.